molecular formula C30H37BrN8O4 B8236937 (R,Z)-TERT-BUTYL (1-(7-(3-BROMOBUT-2-EN-1-YL)-3-METHYL-1-((4-METHYLQUINAZOLIN-2-YL)METHYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)PIPERIDIN-3-YL)CARBAMATE

(R,Z)-TERT-BUTYL (1-(7-(3-BROMOBUT-2-EN-1-YL)-3-METHYL-1-((4-METHYLQUINAZOLIN-2-YL)METHYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)PIPERIDIN-3-YL)CARBAMATE

Cat. No.: B8236937
M. Wt: 653.6 g/mol
InChI Key: CCWFETOZZMWDOX-MTGKDYNDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,Z)-tert-Butyl (1-(7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate, commonly known as Linagliptin Impurity, is a chemical compound that serves as an impurity in the synthesis of Linagliptin. Linagliptin is a medication used to treat type 2 diabetes by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). The presence of this impurity is crucial for quality control and safety assessments in pharmaceutical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,Z)-tert-Butyl (1-(7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate involves multiple steps, including the formation of the purine ring, the introduction of the piperidine moiety, and the attachment of the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and minimize the formation of unwanted by-products. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the levels of impurities.

Chemical Reactions Analysis

Types of Reactions

(R,Z)-tert-Butyl (1-(7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the bromobut-2-en-1-yl group.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (R,Z)-tert-Butyl (1-(7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate is used as a reference standard for analytical methods. It helps in the development and validation of analytical techniques for detecting impurities in pharmaceutical formulations.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Researchers investigate its interactions with various enzymes and receptors to understand its biological activity.

Medicine

In medicine, the compound is essential for ensuring the safety and efficacy of Linagliptin. It is used in toxicological studies to assess the potential risks associated with impurities in pharmaceutical products.

Industry

In the pharmaceutical industry, this compound is crucial for quality control and regulatory compliance. It helps manufacturers meet stringent guidelines for impurity levels in drug products.

Mechanism of Action

The mechanism of action of (R,Z)-tert-Butyl (1-(7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, leading to changes in cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Linagliptin: The parent compound used for treating type 2 diabetes.

    Other DPP-4 Inhibitors: Compounds like Sitagliptin and Saxagliptin, which also inhibit the DPP-4 enzyme.

Uniqueness

(R,Z)-tert-Butyl (1-(7-(3-bromobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate is unique due to its specific structure and role as an impurity in Linagliptin synthesis. Its presence and levels are critical for ensuring the safety and efficacy of the final pharmaceutical product.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[7-[(Z)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37BrN8O4/c1-18(31)13-15-38-24-25(35-27(38)37-14-9-10-20(16-37)33-28(41)43-30(3,4)5)36(6)29(42)39(26(24)40)17-23-32-19(2)21-11-7-8-12-22(21)34-23/h7-8,11-13,20H,9-10,14-17H2,1-6H3,(H,33,41)/b18-13-/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWFETOZZMWDOX-MTGKDYNDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC=C(C)Br)N5CCCC(C5)NC(=O)OC(C)(C)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4C/C=C(/C)\Br)N5CCC[C@H](C5)NC(=O)OC(C)(C)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37BrN8O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.